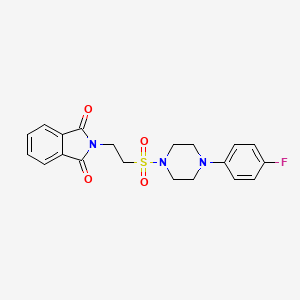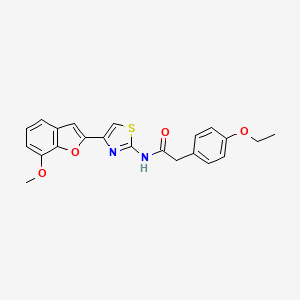
2-(4-ethoxyphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-ethoxyphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide” is a chemical compound with the molecular formula C22H20N2O4S1. It contains several functional groups, including an ethoxyphenyl group, a methoxybenzofuran group, and a thiazolyl group, which are connected by an acetamide linkage.
Synthesis Analysis
While I couldn’t find the specific synthesis process for this compound, compounds with similar structures are often synthesized through condensation reactions or substitution reactions. The exact method would depend on the starting materials and the specific conditions required for each reaction step.Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The ethoxyphenyl and methoxybenzofuran groups are likely to contribute to the compound’s aromaticity, while the thiazolyl group could add additional heterocyclic character. The acetamide linkage could also influence the compound’s conformation and reactivity.Chemical Reactions Analysis
Again, without specific studies on this compound, it’s difficult to predict its reactivity. However, compounds with similar structures can undergo a variety of reactions, including nucleophilic substitutions, additions, and eliminations, depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. Some possible properties to consider might include its solubility in various solvents, its melting and boiling points, and its spectral properties.Scientific Research Applications
Antitumor Activity
2-(4-ethoxyphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide and its derivatives have been studied for their potential antitumor activity. Compounds with a similar structure have been shown to exhibit considerable anticancer activity against specific cancer cell lines. For instance, certain compounds have displayed significant activity against leukemia cell lines (Yurttaş et al., 2015).
Antimicrobial Activities
These compounds also exhibit antimicrobial properties. Studies have shown that derivatives of this compound have significant anti-bacterial and anti-fungal activities, with some showing the highest activity against specific bacterial and fungal strains (Saravanan et al., 2010).
COX Inhibitory Activity
Research has indicated that derivatives of 2-(4-ethoxyphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide can have inhibitory activity on cyclooxygenase (COX) enzymes, particularly COX-2, suggesting potential for anti-inflammatory applications (Ertas et al., 2022).
Antioxidant and Anti-inflammatory Properties
Some novel derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, showing promising results in various assays. This indicates potential therapeutic applications in conditions involving oxidative stress and inflammation (Koppireddi et al., 2013).
Antiviral Activities
Studies have been conducted to evaluate the antiviral properties of related compounds. Certain derivatives have shown selective inhibition of virus strains, suggesting a potential application in antiviral therapy (Havrylyuk et al., 2013).
Cytotoxic Activity
Derivatives of this compound have been tested for cytotoxicity against human cancer cell lines, revealing potential as cancer therapeutic agents. Some derivatives showed significant inhibition and selectivity against specific cancer cell lines (Ding et al., 2012).
Safety And Hazards
Without specific safety data, it’s difficult to predict the potential hazards of this compound. As with any chemical, it should be handled with care, using appropriate personal protective equipment and following all relevant safety protocols.
Future Directions
Future research on this compound could involve studying its synthesis, its reactivity, and its potential biological activity. It could also be interesting to compare its properties and behavior with those of similar compounds.
Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed.
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-3-27-16-9-7-14(8-10-16)11-20(25)24-22-23-17(13-29-22)19-12-15-5-4-6-18(26-2)21(15)28-19/h4-10,12-13H,3,11H2,1-2H3,(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXSSIOPGHFEFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(4-{1-[(1-cyanocyclohexyl)(methyl)carbamoyl]ethoxy}phenyl)acetate](/img/structure/B2363934.png)
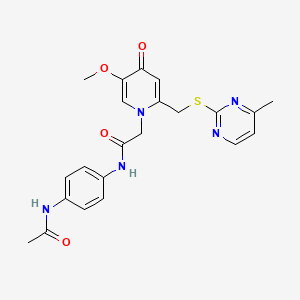
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide](/img/structure/B2363937.png)
![N-(4-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/no-structure.png)
![1-(3,4-Dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B2363939.png)
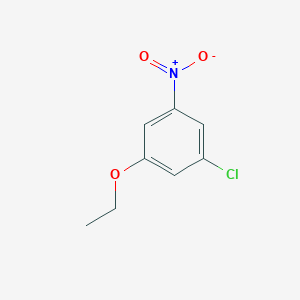
![Methyl 2-{2-[2-(4-chloro-3-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2363945.png)
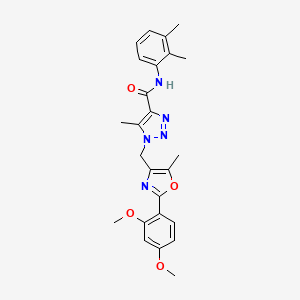
![2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2363949.png)
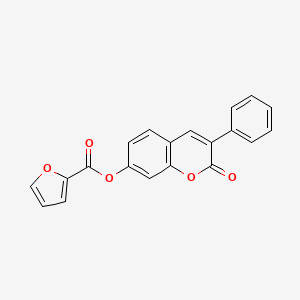
![N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2363951.png)
![2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2363952.png)
